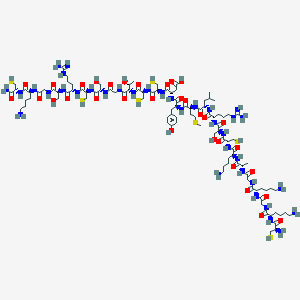
Conus magus toxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reviparin ist ein niedermolekulares Heparin (LMWH), das aus der Darmschleimhaut von Schweinen gewonnen wird. Es wird hauptsächlich als Antithrombotikum eingesetzt, d. h. es hilft, die Bildung von Blutgerinnseln zu verhindern. Reviparin wirkt, indem es die Inaktivierung der Faktoren Xa und IIa durch Bindung an Antithrombin katalysiert, was letztendlich zur Hemmung der Gerinnungskaskade führt .
Vorbereitungsmethoden
Reviparin wird durch die Depolymerisation von Heparin, das aus der Darmschleimhaut von Schweinen gewonnen wird, mit salpetriger Säure synthetisiert . Dieser Prozess beinhaltet den Abbau der Heparinmoleküle in kleinere Fragmente, was zu einer Verbindung mit einem niedrigeren Molekulargewicht führt. Das durchschnittliche Molekulargewicht von Reviparin beträgt etwa 3900 Dalton .
Analyse Chemischer Reaktionen
Reviparin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation und Reduktion: Diese Reaktionen können die Struktur von Reviparin verändern und möglicherweise seine antithrombotischen Eigenschaften beeinflussen.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe im Reviparinmolekül durch eine andere, was seine Bindungsaffinität zu Antithrombin beeinflussen kann.
Häufige Reagenzien und Bedingungen: Typische Reagenzien, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Bedingungen für diese Reaktionen können je nach gewünschtem Ergebnis variieren.
Hauptprodukte: Die primären Produkte, die aus diesen Reaktionen entstehen, sind modifizierte Versionen von Reviparin mit veränderten Molekülstrukturen und möglicherweise unterschiedlichen pharmakologischen Eigenschaften
Wissenschaftliche Forschungsanwendungen
Pain Management
- Ziconotide (Prialt) : The most prominent application of Conus magus toxin is ziconotide, a non-narcotic analgesic approved by the FDA in 2004 for treating severe chronic pain. It acts by blocking N-type calcium channels, thereby inhibiting neurotransmitter release and reducing pain signaling . Ziconotide is especially useful for patients who do not respond to conventional opioid therapies.
Neurological Disorders
- Potential Treatments : Research indicates that conotoxins may be effective in treating various neurological conditions, including:
- Epilepsy : Certain conotoxins exhibit properties that can modulate neuronal excitability, potentially serving as anti-epileptic agents .
- Alzheimer's Disease : Some peptides are being investigated for their ability to affect neurotransmitter systems implicated in cognitive decline .
- Parkinson's Disease : Conotoxins may offer new avenues for managing symptoms through targeted action on specific receptors .
Cardiovascular Applications
- Conopeptides have been explored for their effects on cardiovascular systems, with potential applications in managing heart rate and blood pressure through their action on ion channels involved in cardiac function .
Case Studies
Research and Development Challenges
Despite the promising applications of conotoxins, several challenges remain:
- Production : The extraction and synthesis of conopeptides can be complex and costly due to their low natural abundance and structural complexity .
- Clinical Trials : While ziconotide has been successful, many other conopeptides face hurdles in transitioning from preclinical to clinical stages due to variability in efficacy and safety profiles .
Wirkmechanismus
Reviparin exerts its effects by binding to antithrombin, a protein that inhibits blood clotting. This binding catalyzes the inactivation of clotting factors Xa and IIa, which are essential for the formation of blood clots. By inhibiting these factors, reviparin effectively prevents the formation of clots and reduces the risk of thrombotic events .
Vergleich Mit ähnlichen Verbindungen
Reviparin wird mit anderen niedermolekularen Heparinen (LMWHs) wie Enoxaparin und Dalteparin verglichen. Während alle diese Verbindungen ähnliche Wirkmechanismen aufweisen, hat Reviparin in einigen Studien gezeigt, dass es ein besseres Verträglichkeitsprofil und weniger Blutungskomplikationen aufweist . Die einzigartigen Aspekte von Reviparin umfassen sein spezifisches Molekulargewicht und die Herstellungsmethode, die seine pharmakokinetischen und pharmakodynamischen Eigenschaften beeinflussen können .
Ähnliche Verbindungen
Enoxaparin: Ein weiteres LMWH, das für ähnliche Indikationen wie Reviparin verwendet wird, einschließlich der Vorbeugung und Behandlung von TVT und LE.
Die einzigartige Herstellungsmethode und das spezifische Molekulargewicht von Reviparin tragen zu seinen besonderen pharmakologischen Eigenschaften bei und machen es zu einem wertvollen Mittel zur Vorbeugung und Behandlung thrombotischer Erkrankungen.
Eigenschaften
CAS-Nummer |
107407-86-3 |
|---|---|
Molekularformel |
C102H178N36O32S7 |
Molekulargewicht |
2645.2 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(2S)-1-[[(2R)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C102H178N36O32S7/c1-50(2)34-63(128-87(157)60(20-14-31-113-101(109)110)125-95(165)68(43-141)132-97(167)71(47-174)134-89(159)59(19-9-13-30-106)123-81(151)51(3)119-74(144)37-115-83(153)56(16-6-10-27-103)120-75(145)38-116-84(154)57(17-7-11-28-104)124-82(152)55(107)44-171)91(161)127-62(26-33-177-5)90(160)129-64(35-53-22-24-54(143)25-23-53)92(162)130-65(36-78(148)149)93(163)135-72(48-175)98(168)137-73(49-176)99(169)138-79(52(4)142)100(170)118-40-77(147)122-67(42-140)94(164)136-70(46-173)96(166)126-61(21-15-32-114-102(111)112)88(158)131-66(41-139)85(155)117-39-76(146)121-58(18-8-12-29-105)86(156)133-69(45-172)80(108)150/h22-25,50-52,55-73,79,139-143,171-176H,6-21,26-49,103-107H2,1-5H3,(H2,108,150)(H,115,153)(H,116,154)(H,117,155)(H,118,170)(H,119,144)(H,120,145)(H,121,146)(H,122,147)(H,123,151)(H,124,152)(H,125,165)(H,126,166)(H,127,161)(H,128,157)(H,129,160)(H,130,162)(H,131,158)(H,132,167)(H,133,156)(H,134,159)(H,135,163)(H,136,164)(H,137,168)(H,138,169)(H,148,149)(H4,109,110,113)(H4,111,112,114)/t51-,52+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72+,73-,79-/m0/s1 |
InChI-Schlüssel |
WGJAVYDGIUBMQI-BWDUIEOPSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CS)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CS)N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N)NC(=O)[C@H](CS)NC(=O)[C@@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CS)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CS)N |
Key on ui other cas no. |
107407-86-3 |
Sequenz |
CKGKGAKCSRLMYDCCTGSCRSGKC |
Synonyme |
Conus magus toxin omega-CmTX omega-conotoxin (Conus magus) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















